molecular formula C11H16N2O4S B13439844 Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate

Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate

Cat. No.: B13439844
M. Wt: 279.37 g/mol
InChI Key: OUPVTMCNLOJJSK-UNAVHCQLSA-N
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Description

Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate is a complex organic compound characterized by the presence of a benzoate ester group and a sulfamoylamino group. The compound is notable for its deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: This step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Sulfamoylamino Group: This step involves the reaction of the benzoate ester with a sulfamoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfamoylamino group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and sulfamoylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate and sulfamoylamino derivatives.

Scientific Research Applications

Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological activity. The sulfamoylamino group can interact with various biological pathways, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Lacks the sulfamoylamino and deuterium groups.

    Methyl 2-aminobenzoate: Contains an amino group instead of the sulfamoylamino group.

    Methyl 2-(propylsulfamoylamino)benzoate: Similar structure but without deuterium atoms.

Uniqueness

Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate is unique due to the presence of deuterium atoms, which can significantly alter its chemical and biological properties. This makes it particularly valuable in research applications where stable isotope labeling is required.

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

279.37 g/mol

IUPAC Name

methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate

InChI

InChI=1S/C11H16N2O4S/c1-8(2)12-18(15,16)13-10-7-5-4-6-9(10)11(14)17-3/h4-8,12-13H,1-3H3/i1D3,2D3,8D

InChI Key

OUPVTMCNLOJJSK-UNAVHCQLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NS(=O)(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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